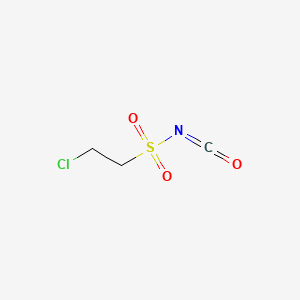

2-Chloroethanesulphonyl isocyanate

Description

Chlorosulfonyl isocyanate (CSI, ClSO₂NCO, CAS 1189-71-5) is a highly reactive, versatile compound used extensively in organic synthesis. It combines both sulfonyl chloride (-SO₂Cl) and isocyanate (-NCO) functional groups, enabling dual reactivity in nucleophilic additions and cyclization reactions. CSI is particularly valuable for synthesizing heterocyclic compounds, sulfonamides, and urethane derivatives . Its applications span pharmaceuticals, polymers, and agrochemicals. Safety considerations include severe skin/eye irritation and toxicity upon inhalation or ingestion, necessitating stringent handling protocols .

Properties

CAS No. |

4794-41-6 |

|---|---|

Molecular Formula |

C3H4ClNO3S |

Molecular Weight |

169.59 g/mol |

IUPAC Name |

2-chloro-N-(oxomethylidene)ethanesulfonamide |

InChI |

InChI=1S/C3H4ClNO3S/c4-1-2-9(7,8)5-3-6/h1-2H2 |

InChI Key |

GIWHJVQUZDWFDI-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)S(=O)(=O)N=C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares CSI with structurally or functionally related compounds, focusing on molecular properties, reactivity, and applications.

2-Chloroethyl Isocyanate (CAS 3068-34-6)

- Reactivity : The isocyanate group (-NCO) reacts with amines, alcohols, and water to form ureas, carbamates, or urea derivatives. The chloroethyl moiety may undergo nucleophilic substitution.

- Safety : Highly toxic; causes respiratory distress and severe irritation .

2-(Chloromethyl)Phenyl Isocyanate (CAS 52986-66-0)

- Structure : Aromatic ring with -CH₂Cl and -NCO groups.

- Reactivity : Combines electrophilic aromatic substitution (via -CH₂Cl) with isocyanate reactivity.

- Applications : Building block for pharmaceuticals and agrochemicals. The aromatic backbone enhances stability compared to aliphatic isocyanates.

- Safety : Similar hazards to other isocyanates; requires controlled environments .

2-Chloroethanesulfonyl Chloride (CAS 1622-32-8)

- Reactivity : Sulfonyl chloride (-SO₂Cl) reacts with amines or alcohols to form sulfonamides or sulfonate esters.

- Applications: Key intermediate in synthesizing sulfonamide drugs and surfactants. Not used in polymer chemistry.

- Safety : Moisture-sensitive; decomposes to release HCl gas .

Phenyl Isocyanate Derivatives

- Example : Toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI).

- Reactivity : Aromatic isocyanates exhibit lower reactivity than CSI but are preferred in PU foams due to balanced mechanical properties.

- Applications : Dominant in flexible PU foams (e.g., mattresses, insulation). CSI is avoided here due to excessive reactivity and toxicity .

Table 1: Comparative Analysis of CSI and Analogous Compounds

| Property | Chlorosulfonyl Isocyanate (CSI) | 2-Chloroethyl Isocyanate | 2-(Chloromethyl)Phenyl Isocyanate | 2-Chloroethanesulfonyl Chloride |

|---|---|---|---|---|

| CAS No. | 1189-71-5 | 3068-34-6 | 52986-66-0 | 1622-32-8 |

| Molecular Formula | ClSO₂NCO | C₃H₄ClNO | C₈H₆ClNO | C₂H₄Cl₂O₂S |

| Key Functional Groups | -SO₂Cl, -NCO | -NCO | -NCO, -CH₂Cl | -SO₂Cl |

| Reactivity | Dual (SO₂Cl and NCO) | NCO-focused | NCO and CH₂Cl | SO₂Cl-focused |

| Applications | Heterocycles, sulfonamides | Specialty chemicals | Pharmaceuticals | Sulfonamide synthesis |

| Safety Hazards | Severe irritation, toxicity | High toxicity | Moderate toxicity | HCl release |

Key Research Findings

- However, its high reactivity often leads to uncontrollable polymerization, limiting industrial use .

- Comparative Toxicity : CSI’s sulfonyl chloride group increases its toxicity compared to aliphatic isocyanates like 2-chloroethyl isocyanate. Both require rigorous exposure controls .

- Functional Group Synergy : CSI’s dual functionality enables one-pot syntheses (e.g., sulfonylation followed by cyclization), a feature absent in compounds like 2-chloroethanesulfonyl chloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.